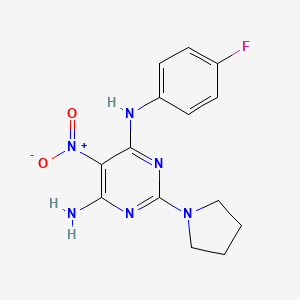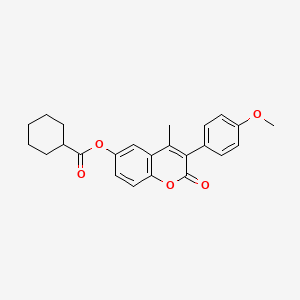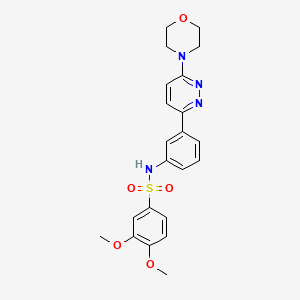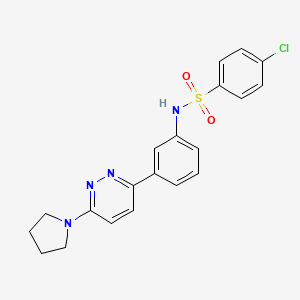
N-(4-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activities
Vorbereitungsmethoden
The synthesis of N-(4-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Amination: Introduction of the amino groups at specific positions on the pyrimidine ring.
Substitution: Introduction of the pyrrolidinyl group through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. Specific reaction conditions, such as temperature, pressure, and choice of solvents, are crucial for the successful synthesis of this compound .
Analyse Chemischer Reaktionen
N-(4-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and autoimmune disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in chemical manufacturing
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the disease being targeted .
Vergleich Mit ähnlichen Verbindungen
N-(4-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine can be compared with other pyrimidine derivatives, such as:
Imatinib: Used in the treatment of chronic myeloid leukemia.
Dasatinib: Another anti-cancer agent targeting specific kinases.
Nilotinib: Similar to imatinib and dasatinib, used in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine and nitro groups, which may confer unique biological activities and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C14H15FN6O2 |
|---|---|
Molekulargewicht |
318.31 g/mol |
IUPAC-Name |
4-N-(4-fluorophenyl)-5-nitro-2-pyrrolidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15FN6O2/c15-9-3-5-10(6-4-9)17-13-11(21(22)23)12(16)18-14(19-13)20-7-1-2-8-20/h3-6H,1-2,7-8H2,(H3,16,17,18,19) |
InChI-Schlüssel |
GJRJSHMBCOLHLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-fluorophenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11256529.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11256545.png)

![N-(2-ethoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256551.png)
![2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-propylacetamide](/img/structure/B11256559.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11256572.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256587.png)
![3-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B11256595.png)

![N-(2,4-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256612.png)
![3-((3-methylbenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11256617.png)
![(2E)-6-(azepan-1-yl)-2-[(4-ethoxyphenyl)imino]-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B11256619.png)
